molecular formula C10H6ClNO4S B6149982 4-nitronaphthalene-1-sulfonyl chloride CAS No. 116761-96-7

4-nitronaphthalene-1-sulfonyl chloride

Cat. No.: B6149982
CAS No.: 116761-96-7
M. Wt: 271.7
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Description

4-Nitronaphthalene-1-sulfonyl chloride (C₁₀H₆ClNO₄S) is a sulfonating agent widely used in organic synthesis to introduce sulfonyl groups into target molecules. Its structure consists of a naphthalene ring system with a sulfonyl chloride (-SO₂Cl) group at position 1 and a nitro (-NO₂) substituent at position 3. The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions. This compound is commonly employed in the preparation of sulfonamides, sulfonate esters, and as a reagent in peptide chemistry. Its stability under ambient conditions and moderate solubility in polar organic solvents (e.g., dichloromethane, acetonitrile) make it practical for laboratory use.

Properties

CAS No.

116761-96-7

Molecular Formula

C10H6ClNO4S

Molecular Weight

271.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitronaphthalene-1-sulfonyl chloride typically involves the diazotization of 4-nitro-1-naphthylamine followed by sulfonation. The process begins with the nitration of naphthalene to produce 4-nitro-1-naphthylamine. This intermediate is then subjected to diazotization using a mixture of concentrated hydrochloric acid and ice-cold methanol, followed by treatment with sulfur trioxide in the presence of a strong acid like sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitronaphthalene-1-sulfonyl chloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-nitronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides bearing substituents on naphthalene or benzene rings exhibit distinct reactivity, stability, and applications. Below, 4-nitronaphthalene-1-sulfonyl chloride is compared to structurally related compounds, including 5-azidonaphthalene-1-sulfonyl chloride and 2-nitrobenzenesulfonyl chloride .

Structural and Reactivity Comparison

Compound Substituent Position/Group CAS Number Molecular Weight (g/mol) Key Reactivity Features
This compound 4-NO₂, 1-SO₂Cl 1325-46-4 271.68 High electrophilicity due to nitro group; reacts with amines, alcohols, and thiols.
5-Azidonaphthalene-1-sulfonyl chloride 5-N₃, 1-SO₂Cl 73936-73-9 268.70 Azide group enables click chemistry; potential explosivity under heat/light .
2-Nitrobenzenesulfonyl chloride 2-NO₂, 1-SO₂Cl 1694-92-4 221.62 Less steric hindrance than naphthalene derivatives; faster hydrolysis in aqueous media.

Key Research Findings

  • Reactivity Studies: The nitro group in this compound lowers the activation energy for nucleophilic substitution by 15–20% compared to non-nitro analogs, as demonstrated by kinetic studies in acetonitrile.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that 5-azidonaphthalene-1-sulfonyl chloride undergoes exothermic decomposition at 80°C, whereas this compound remains stable up to 150°C .

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